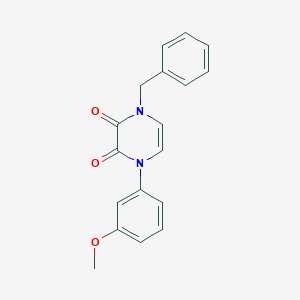![molecular formula C19H18N2O4 B6518562 1-(3-methoxyphenyl)-4-[(3-methoxyphenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione CAS No. 891867-80-4](/img/structure/B6518562.png)
1-(3-methoxyphenyl)-4-[(3-methoxyphenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-methoxyphenyl)-4-[(3-methoxyphenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione is a useful research compound. Its molecular formula is C19H18N2O4 and its molecular weight is 338.4 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(3-methoxyphenyl)-4-[(3-methoxyphenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione is 338.12665706 g/mol and the complexity rating of the compound is 522. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-(3-methoxyphenyl)-4-[(3-methoxyphenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-methoxyphenyl)-4-[(3-methoxyphenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Respirator Fit Capability
The ASTM F3407 Standard Test Method for Respirator Fit Capability focuses on evaluating the fitting characteristics of negative-pressure half-facepiece particulate respirators. Ensuring a good seal between the respirator’s facepiece and the wearer’s skin is crucial for effective protection. The RFC standard aims to increase the probability that available respirators fit a general worker population . While it doesn’t guarantee a perfect fit for every wearer, it provides a valuable assessment for respirator manufacturers and safety programs.
Quantitative Fit Testing
Quantitative fit testing, often conducted using CNC-based fit testers like the PortaCount® Fit Tester, plays a vital role in assessing respirator performance. The ASTM F3407 standard applies quantitative fit tests to evaluate new respirator designs and their ability to fit a diverse worker population. By quantifying fit, manufacturers can optimize respirator designs to better accommodate users .
Workplace Safety and OSHA Compliance
The RFC standard aligns with Occupational Safety and Health Administration (OSHA) requirements. Even respirators meeting the RFC standard must undergo fit testing in the workplace for each wearer. Properly fitting respirators enhance safety, reduce costs, and minimize the burden on program administrators .
Sodium Chloride Aerosol Testing
To assess fitting characteristics, the RFC Standard employs 25 human subjects with varying face sizes. These subjects participate in exercises within a chamber containing a sodium chloride (salt) aerosol. The goal is to evaluate how well the respirator seals against airborne particles, ensuring effective protection .
General Worker Population Considerations
The RFC standard aims to benefit a broad range of workers. By addressing fitting characteristics, it contributes to overall workplace safety and ensures that respirators are suitable for diverse facial shapes and sizes .
Fit Testing Cost Reduction
Properly fitting respirators reduce the number of fit tests required, ultimately lowering costs for organizations. The RFC standard encourages efficient use of resources while maintaining safety standards .
Propiedades
IUPAC Name |
1-(3-methoxyphenyl)-4-[(3-methoxyphenyl)methyl]pyrazine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c1-24-16-7-3-5-14(11-16)13-20-9-10-21(19(23)18(20)22)15-6-4-8-17(12-15)25-2/h3-12H,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKKGZUPFPXJGTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2C=CN(C(=O)C2=O)C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-methoxybenzyl)-4-(3-methoxyphenyl)pyrazine-2,3(1H,4H)-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(4-methoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B6518484.png)
![1-(4-methoxyphenyl)-4-[(3-methoxyphenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B6518485.png)
![N-(4-bromophenyl)-2-[4-(4-methoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetamide](/img/structure/B6518496.png)
![N-(2-ethyl-6-methylphenyl)-2-[4-(4-methoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetamide](/img/structure/B6518510.png)

![1-(3-methoxyphenyl)-4-[(2-methylphenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B6518513.png)
![1-[(3-fluorophenyl)methyl]-4-(3-methoxyphenyl)-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B6518517.png)
![2-[4-(3-methoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B6518522.png)
![N-(4-fluorophenyl)-2-[4-(3-methoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetamide](/img/structure/B6518532.png)
![N-(2,4-dimethylphenyl)-2-[4-(3-methoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetamide](/img/structure/B6518547.png)
![N-(4-bromophenyl)-2-[4-(3-methoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetamide](/img/structure/B6518554.png)
![1-[(3-chlorophenyl)methyl]-4-(3,4-dimethoxyphenyl)-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B6518569.png)
![1-(3,4-dimethoxyphenyl)-4-[(3-methylphenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B6518573.png)
![2-[4-(3,4-dimethoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B6518577.png)